molecular formula C20H15FO3 B6411870 5-(4-Benzyloxyphenyl)-2-fluorobenzoic acid, 95% CAS No. 1261913-12-5

5-(4-Benzyloxyphenyl)-2-fluorobenzoic acid, 95%

Cat. No. B6411870
CAS RN: 1261913-12-5
M. Wt: 322.3 g/mol
InChI Key: HYJZDYBFSQHPLC-UHFFFAOYSA-N
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Description

5-(4-Benzyloxyphenyl)-2-fluorobenzoic acid, 95%, is a chemical compound used in scientific research and in the synthesis of various compounds. It has a wide range of applications, from medicinal chemistry to materials science.

Scientific Research Applications

5-(4-Benzyloxyphenyl)-2-fluorobenzoic acid, 95%, is widely used in scientific research due to its wide range of applications. It is used in medicinal chemistry for the synthesis of novel compounds for the treatment of various diseases, such as cancer and Alzheimer's disease. In materials science, it is used as a precursor for the synthesis of polymers and other materials. It is also used in the synthesis of dyes, pigments, and other compounds used in the production of paints and inks.

Mechanism of Action

The mechanism of action of 5-(4-Benzyloxyphenyl)-2-fluorobenzoic acid, 95%, is not fully understood. However, it is believed that the benzyloxy group of the compound binds to the target molecule, while the fluorobenzoic acid moiety acts as an electron-withdrawing group, thus increasing the reactivity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Benzyloxyphenyl)-2-fluorobenzoic acid, 95%, are not fully understood. However, it has been shown to have anti-inflammatory and anti-bacterial properties, as well as being able to inhibit the growth of certain cancer cells. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The major advantage of using 5-(4-Benzyloxyphenyl)-2-fluorobenzoic acid, 95%, in lab experiments is its high purity level, which allows for more precise results. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, it is important to note that the compound is toxic and should be handled with care.

Future Directions

The potential future directions for 5-(4-Benzyloxyphenyl)-2-fluorobenzoic acid, 95%, include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the treatment of various diseases. Additionally, further research into its synthesis method and its use as a precursor for the synthesis of polymers and other materials is needed. Finally, further research into its potential toxicity and its long-term effects is also necessary.

Synthesis Methods

5-(4-Benzyloxyphenyl)-2-fluorobenzoic acid, 95%, is synthesized from the reaction of 4-benzyloxybenzaldehyde and 2-fluorobenzoic acid. This reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid or a Lewis acid, and is usually conducted in a solvent, such as acetonitrile or methanol. The reaction is typically carried out at room temperature and at a pressure of 1 bar. The reaction product is then purified by column chromatography and crystallized to obtain a 95% pure sample of 5-(4-Benzyloxyphenyl)-2-fluorobenzoic acid.

properties

IUPAC Name

2-fluoro-5-(4-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FO3/c21-19-11-8-16(12-18(19)20(22)23)15-6-9-17(10-7-15)24-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJZDYBFSQHPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692256
Record name 4'-(Benzyloxy)-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Benzyloxyphenyl)-2-fluorobenzoic acid

CAS RN

1261913-12-5
Record name 4'-(Benzyloxy)-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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